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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

Nickel(II) bis(1,2-bis(di-tert-butylphosphino)ethane) (Ni(dtbpe)) complexes in catalytic

reactions. These complexes have demonstrated significant activity in a variety of cross-

coupling reactions, offering a cost-effective and versatile alternative to precious metal catalysts.

Introduction to Ni(dtbpe) Complexes in Catalysis
Nickel complexes bearing the bulky and electron-rich 1,2-bis(di-tert-butylphosphino)ethane
(dtbpe) ligand have emerged as powerful catalysts in organic synthesis. The steric bulk of the

tert-butyl groups on the phosphine ligands promotes the formation of coordinatively

unsaturated and highly reactive nickel species, which are crucial for efficient catalytic turnover.

The strong σ-donating ability of the dtbpe ligand also enhances the reactivity of the nickel

center, facilitating key steps in catalytic cycles such as oxidative addition and reductive

elimination.

These properties make Ni(dtbpe) complexes particularly suitable for a range of cross-coupling

reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental

transformations in the synthesis of pharmaceuticals and other complex organic molecules.
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The active catalytic species are typically generated in situ from stable Ni(II) pre-catalysts. The

synthesis of the common pre-catalyst, (dtbpe)NiCl₂, and its reduction to the active Ni(I) species

are described below.

Protocol for the Synthesis of (dtbpe)NiCl₂
This protocol outlines the synthesis of the air-stable Ni(II) pre-catalyst, dichloro{1,2-bis(di-tert-
butylphosphino)ethane}nickel(II).

Materials:

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

1,2-bis(di-tert-butylphosphino)ethane (dtbpe)

Ethanol, absolute

Diethyl ether

Schlenk flask and line

Magnetic stirrer and stir bar

Procedure:

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve NiCl₂·6H₂O

(1.0 eq) in a minimal amount of absolute ethanol with stirring.

In a separate flask, dissolve dtbpe (1.0 eq) in absolute ethanol.

Slowly add the dtbpe solution to the NiCl₂ solution dropwise with vigorous stirring.

A precipitate will form. Continue stirring the reaction mixture at room temperature for 2 hours.

Collect the solid product by filtration under an inert atmosphere.

Wash the solid with cold ethanol and then with diethyl ether.

Dry the product under vacuum to yield (dtbpe)NiCl₂ as a solid.
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Protocol for the Synthesis of the Ni(I) Dimer,
[(dtbpe)NiCl]₂
The dimeric Ni(I) complex, [(dtbpe)NiCl]₂, can be synthesized by the reduction of (dtbpe)NiCl₂.

This complex can serve as a highly active pre-catalyst.

Materials:

(dtbpe)NiCl₂

Potassium graphite (KC₈)

Anhydrous tetrahydrofuran (THF)

Schlenk flask and line

Magnetic stirrer and stir bar

Procedure:

In a Schlenk flask under an inert atmosphere, suspend (dtbpe)NiCl₂ (1.0 eq) in anhydrous

THF.

Cool the suspension to -78 °C (dry ice/acetone bath).

Slowly add solid potassium graphite (KC₈) (1.0 eq) to the stirred suspension.

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

The color of the solution will change, indicating the formation of the Ni(I) species.

Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove

graphite and any unreacted starting material.

Remove the solvent from the filtrate under vacuum to yield the dimeric Ni(I) complex,

[(dtbpe)NiCl]₂, as a solid. A yield of approximately 73% can be expected.[1]
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While specific quantitative data for Ni(dtbpe) catalyzed reactions are dispersed throughout the

literature, the following sections provide generalized protocols and representative data for

similar nickel-catalyzed systems, which can be adapted for use with Ni(dtbpe) complexes.

Nickel-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Nickel

catalysts, including those with dtbpe-like ligands, have proven effective for this transformation,

particularly with challenging substrates.

General Protocol for Ni-Catalyzed Suzuki-Miyaura Coupling:

Materials:

Aryl halide (1.0 eq)

Arylboronic acid (1.5 eq)

Base (e.g., K₃PO₄, 2.0 eq)

Ni(dtbpe)Cl₂ (or a similar Ni(II) pre-catalyst, 1-5 mol%)

Solvent (e.g., toluene, 1,4-dioxane, or a green solvent like tert-amyl alcohol)

Schlenk tube or reaction vial

Magnetic stirrer and stir bar

Procedure:

To a Schlenk tube containing a stir bar, add the aryl halide, arylboronic acid, base, and the

Ni(dtbpe)Cl₂ pre-catalyst.

Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

Add the degassed solvent via syringe.

Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time

(typically 12-24 hours).
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Monitor the reaction progress by TLC or GC/MS.

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g.,

ethyl acetate), and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Representative Data for Nickel-Catalyzed Suzuki-Miyaura Coupling:

The following table presents data for a nickel-catalyzed Suzuki-Miyaura coupling using a similar

phosphine ligand, demonstrating the potential scope and efficiency.

Entry Aryl Halide
Arylboronic
Acid

Product Yield (%)

1 4-Chlorotoluene
Phenylboronic

acid
4-Methylbiphenyl 95

2 4-Chloroanisole
Phenylboronic

acid

4-

Methoxybiphenyl
92

3

1-Chloro-4-

(trifluoromethyl)b

enzene

Phenylboronic

acid

4-

(Trifluoromethyl)

biphenyl

88

4 2-Chloropyridine
Phenylboronic

acid
2-Phenylpyridine 75

5 4-Bromoanisole

4-

Methoxyphenylb

oronic acid

4,4'-

Dimethoxybiphen

yl

98

Data adapted from representative literature on nickel-catalyzed Suzuki-Miyaura couplings.

Experimental Workflow for Ni-Catalyzed Suzuki-Miyaura Coupling:
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Reaction Setup Reaction Workup and Purification

Combine Aryl Halide,
Arylboronic Acid, Base,

and Ni(dtbpe)Cl₂

Evacuate and Backfill
with Inert Gas Add Degassed Solvent Heat and Stir Monitor Progress

(TLC, GC/MS) Cool and Dilute Aqueous Wash Dry and Concentrate Column Chromatography Isolated Product

Click to download full resolution via product page

Workflow for a typical Ni-catalyzed Suzuki-Miyaura cross-coupling reaction.

Nickel-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a crucial reaction for the formation of C-N bonds. Nickel

catalysts provide a valuable alternative to palladium for this transformation.

General Protocol for Ni-Catalyzed Buchwald-Hartwig Amination:

Materials:

Aryl halide (1.0 eq)

Amine (1.2 eq)

Strong base (e.g., NaOtBu, K₃PO₄, 1.5 eq)

Ni(dtbpe)Cl₂ (or a similar Ni(II) pre-catalyst, 1-5 mol%)

Solvent (e.g., toluene, 1,4-dioxane)

Schlenk tube or reaction vial

Magnetic stirrer and stir bar

Procedure:

To a Schlenk tube containing a stir bar, add the Ni(dtbpe)Cl₂ pre-catalyst and the base.

Evacuate and backfill the tube with an inert atmosphere.
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Add the degassed solvent, followed by the amine and then the aryl halide.

Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time

(typically 12-24 hours).

Monitor the reaction progress by TLC or GC/MS.

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and

filter through a pad of Celite.

Wash the filtrate with water and brine.

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Representative Data for Nickel-Catalyzed Buchwald-Hartwig Amination:

The following table shows representative results for a nickel-catalyzed Buchwald-Hartwig

amination, highlighting the potential substrate scope.

Entry Aryl Halide Amine Product Yield (%)

1 4-Chlorotoluene Morpholine
4-(p-

tolyl)morpholine
92

2 4-Chloroanisole Aniline

N-(4-

methoxyphenyl)a

niline

85

3

1-

Bromonaphthale

ne

Diethylamine

N,N-

diethylnaphthale

n-1-amine

88

4 2-Bromopyridine Piperidine
2-(piperidin-1-

yl)pyridine
78

5

4-

Chlorobenzonitril

e

n-Butylamine

4-

(butylamino)benz

onitrile

90
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Data adapted from representative literature on nickel-catalyzed Buchwald-Hartwig aminations.

Catalytic Cycle
The catalytic cycle for nickel-catalyzed cross-coupling reactions is believed to proceed through

a series of well-defined steps involving different oxidation states of nickel. A generalized

catalytic cycle for a Suzuki-Miyaura type reaction is depicted below. The cycle for Buchwald-

Hartwig amination follows a similar pattern with the amine and base replacing the organoboron

reagent.

Generalized Catalytic Cycle for Ni-Catalyzed Cross-Coupling:
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Generalized catalytic cycle for Ni-catalyzed cross-coupling reactions.
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Safety and Handling
Nickel Compounds: Nickel compounds are potential carcinogens and should be handled with

appropriate personal protective equipment (PPE), including gloves, lab coat, and safety

glasses. All manipulations should be performed in a well-ventilated fume hood.

Phosphine Ligands: Phosphine ligands such as dtbpe can be air-sensitive and pyrophoric.

They should be handled under an inert atmosphere.

Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle

with care and under an inert atmosphere.

Solvents: Organic solvents should be handled in a fume hood, away from ignition sources.

Ensure proper disposal of all chemical waste.

Conclusion
Ni(dtbpe) complexes are versatile and efficient catalysts for a variety of important organic

transformations. Their use offers a more sustainable and economical approach compared to

traditional palladium-based systems. The protocols and data presented here provide a starting

point for researchers to explore the application of these powerful catalysts in their own

synthetic endeavors. Further optimization of reaction conditions for specific substrates is

encouraged to achieve the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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